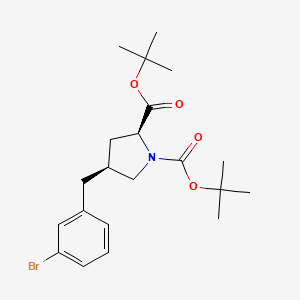![molecular formula C11H21IO B13326621 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is an organic compound with the molecular formula C11H21IO. It is a cyclohexane derivative where an iodine atom is attached to the first carbon, and a 3-methylbutan-2-yloxy group is attached to the second carbon. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane typically involves the iodination of a cyclohexane derivative followed by the introduction of the 3-methylbutan-2-yloxy group. One common method involves the reaction of cyclohexanol with iodine and a suitable oxidizing agent to form the iodo-cyclohexane intermediate. This intermediate is then reacted with 3-methylbutan-2-ol in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane.
Scientific Research Applications
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is unique due to its specific ring size and the presence of both an iodine atom and a 3-methylbutan-2-yloxy group
Properties
Molecular Formula |
C11H21IO |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-iodo-2-(3-methylbutan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H21IO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h8-11H,4-7H2,1-3H3 |
InChI Key |
MNSNLRSLTNWYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


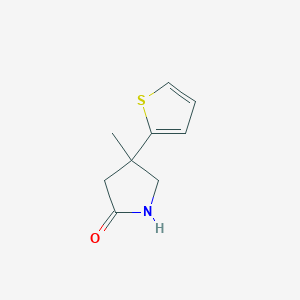

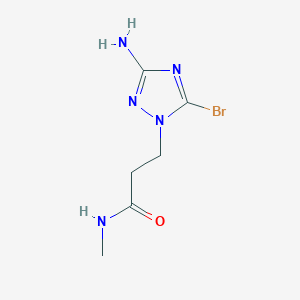
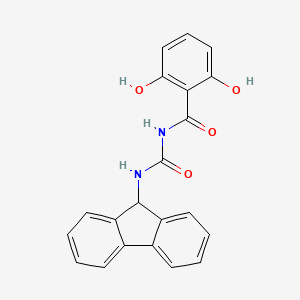
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
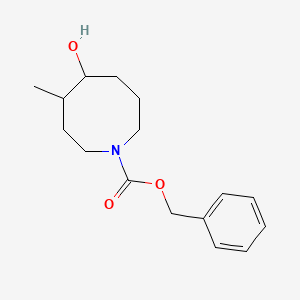
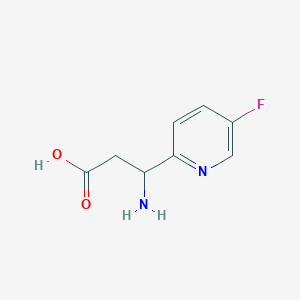

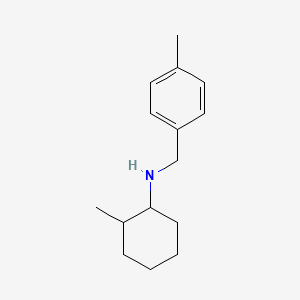

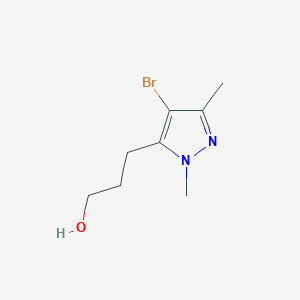
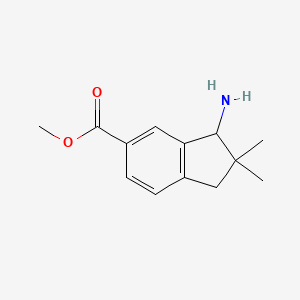
![7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
